molecular formula C12H15NO2 B3033735 2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 1157501-45-5

2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B3033735
CAS No.: 1157501-45-5
M. Wt: 205.25 g/mol
InChI Key: SKCUMFJFAWFXDL-UHFFFAOYSA-N
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Description

2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a dimethylamino group attached to the indene ring system, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the reaction of indene derivatives with dimethylamine under specific conditions. One common method is the alkylation of indene with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of various substituted indene compounds.

Scientific Research Applications

2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indene derivatives: Compounds such as indene-2-carboxylic acid and 2-aminoindene share structural similarities.

    Dimethylamino compounds: Compounds like dimethylaminoethanol and dimethylaminopropylamine have similar functional groups.

Uniqueness

2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to the combination of the indene ring system and the dimethylamino group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(dimethylamino)-1,3-dihydroindene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)12(11(14)15)7-9-5-3-4-6-10(9)8-12/h3-6H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCUMFJFAWFXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC2=CC=CC=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 2
2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 3
2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 4
2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 5
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2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 6
2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid

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